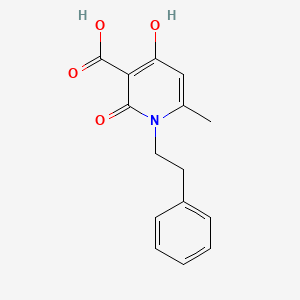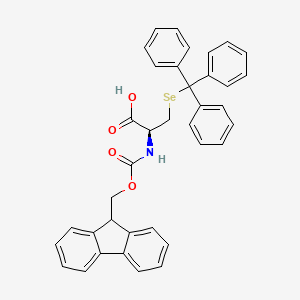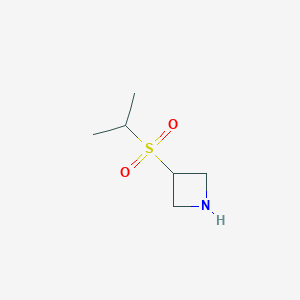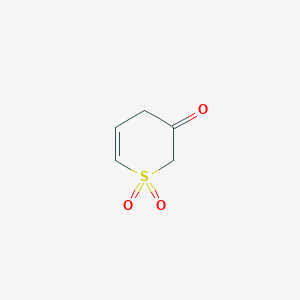
2H-Thiopyran-3(4H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Thiopyran-3(4H)-one 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, which is a six-membered ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-3(4H)-one 1,1-dioxide typically involves the oxidation of thiopyran derivatives. One common method is the oxidation of 2H-thiopyran-3(4H)-one using hydrogen peroxide in the presence of acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2H-Thiopyran-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiopyran derivatives.
Substitution: Functionalized thiopyran derivatives.
科学研究应用
2H-Thiopyran-3(4H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2H-Thiopyran-3(4H)-one 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Thiopyran: The parent compound, lacking the 1,1-dioxide functionality.
Thiopyran-3(4H)-one: The parent ketone without the dioxide group.
Sulfone derivatives: Compounds with similar oxidation states but different ring structures.
Uniqueness
2H-Thiopyran-3(4H)-one 1,1-dioxide is unique due to its specific oxidation state and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical reactivity and biological activity compared to its parent compounds and other sulfone derivatives.
属性
分子式 |
C5H6O3S |
|---|---|
分子量 |
146.17 g/mol |
IUPAC 名称 |
1,1-dioxo-4H-thiopyran-3-one |
InChI |
InChI=1S/C5H6O3S/c6-5-2-1-3-9(7,8)4-5/h1,3H,2,4H2 |
InChI 键 |
GDEMJODDOAINBO-UHFFFAOYSA-N |
规范 SMILES |
C1C=CS(=O)(=O)CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
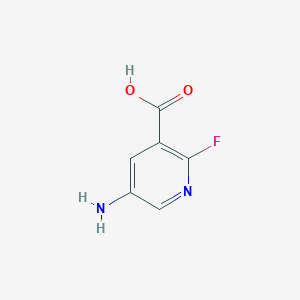

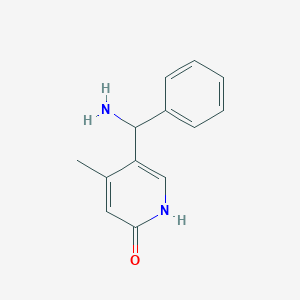
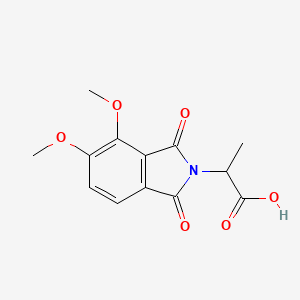

![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
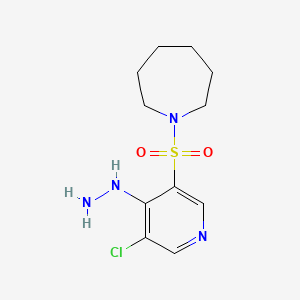

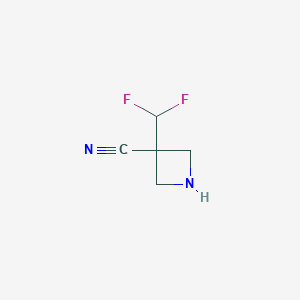
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
